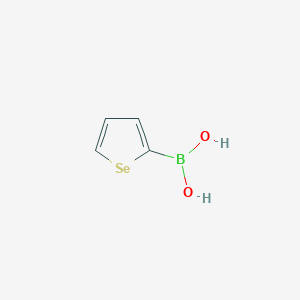

Selenophen-2-ylboronic Acid

Description

Significance of Selenophen-2-ylboronic Acid in Contemporary Organic and Materials Science

This compound (C₄H₅BO₂Se) is a pivotal organoselenium compound that has garnered substantial interest in modern chemical research. cymitquimica.com Its significance stems from its dual functionality: the selenophene (B38918) ring offers unique electronic properties, and the boronic acid group provides a gateway for versatile chemical transformations. cymitquimica.com

In organic synthesis , this compound is a highly valued building block, primarily for its role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. cymitquimica.comsmolecule.com This reaction facilitates the formation of carbon-carbon bonds, allowing for the efficient construction of complex molecular frameworks that incorporate the selenophene unit. smolecule.com The ability to strategically introduce a selenophene moiety is crucial for synthesizing a wide array of compounds with tailored properties.

Furthermore, the compound is gaining attention in medicinal chemistry . Selenium-containing compounds are known to possess a range of biological activities, and this compound serves as a key intermediate for creating novel therapeutic agents. smolecule.comnih.govnih.gov Its structure allows for its integration into larger molecules designed to interact with biological targets. nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 35133-86-9 nih.gov |

| Molecular Formula | C₄H₅BO₂Se nih.gov |

| Molecular Weight | 174.87 g/mol nih.gov |

| IUPAC Name | (selenophen-2-yl)boronic acid nih.gov |

| SMILES | B(C1=CC=C[Se]1)(O)O nih.gov |

| InChI | InChI=1S/C4H5BO2Se/c6-5(7)4-2-1-3-8-4/h1-3,6-7H nih.gov |

Overview of Organoboron Chemistry and its Extension to Selenophenes

Organoboron chemistry, particularly the chemistry of boronic acids and their derivatives, is a cornerstone of modern organic synthesis. molecularcloud.orgacs.org Boronic acids, characterized by the R–B(OH)₂ functional group, are stable, generally low-toxicity compounds that are instrumental as synthetic intermediates. wikipedia.orgnih.gov Their utility skyrocketed with the advent of palladium-catalyzed cross-coupling reactions, which enable the precise formation of carbon-carbon bonds under mild conditions. acs.orgnih.gov

The most prominent application of boronic acids is the Suzuki-Miyaura coupling reaction, a method that couples a boronic acid with an organohalide in the presence of a palladium catalyst and a base. acs.orgbeilstein-journals.org This reaction is renowned for its functional group tolerance, high yields, and stereospecificity, making it a favored tool for synthesizing biaryls, polyolefins, and styrenes. acs.org

The extension of organoboron chemistry to include selenophenes involves using reagents like this compound in these established synthetic protocols. cymitquimica.com This allows for the incorporation of the selenophene heterocycle into a vast range of molecular structures. The synthesis of this compound itself can be achieved through methods such as the reaction of an organometallic derivative of selenophene with a borate (B1201080) ester or through the direct borylation of the selenophene ring. smolecule.commolecularcloud.org This accessibility makes it a practical and powerful tool for chemists aiming to harness the unique properties of the selenophene moiety in their target molecules. chim.it

Unique Electronic Properties Conferred by the Selenophene Moiety

The selenophene moiety imparts distinct electronic properties to organic molecules, primarily due to the characteristics of the selenium atom compared to its lighter chalcogen counterpart, sulfur (found in thiophene). ontosight.aibeilstein-journals.org These properties are critical for the performance of selenophene-based materials in electronic applications. rsc.org

Enhanced Intermolecular Interactions : The selenium atom is larger and has a more diffuse electron cloud than sulfur. rsc.orgbeilstein-journals.org This leads to stronger intermolecular Se-Se interactions and better orbital overlap between adjacent molecules in the solid state. rsc.org Enhanced intermolecular electronic coupling is a key factor in achieving high charge carrier mobility, a crucial parameter for efficient OFETs and OPVs. rsc.org

Electron-Donating Nature : Selenophenes are known to be effective electron-donating (or p-type) components in electronic materials. rsc.org This property allows for the design of donor-acceptor (D-A) type copolymers, where the selenophene unit is paired with an electron-accepting moiety. Such D-A structures can lead to materials with narrow HOMO-LUMO energy gaps, enabling them to absorb light at longer wavelengths, a desirable feature for organic solar cells. rsc.orgmdpi.com

Lower Aromaticity and Band Gap : Compared to thiophene (B33073), selenophene exhibits slightly lower aromaticity. This, combined with the greater polarizability of selenium, results in a smaller HOMO-LUMO gap. beilstein-journals.org The incorporation of selenophene units into conjugated systems often leads to a bathochromic (red) shift in the material's absorption spectrum, allowing for more efficient harvesting of the solar spectrum in photovoltaic devices. beilstein-journals.orgmdpi.com

Table 2: Comparison of Atomic Properties: Sulfur vs. Selenium

| Property | Sulfur (S) | Selenium (Se) |

| Electronegativity (Pauling Scale) | 2.58 beilstein-journals.org | 2.55 beilstein-journals.org |

| van der Waals Radius | 180 pm beilstein-journals.org | 190 pm beilstein-journals.org |

| Polarizability | 2.9 ų beilstein-journals.org | 3.77 ų beilstein-journals.org |

Historical Context of Boronic Acids in Synthetic Methodology

The history of boronic acids in chemical synthesis dates back to 1860, when Edward Frankland reported the first synthesis and isolation of a boronic acid, specifically ethylboronic acid. molecularcloud.orgwikipedia.org For many years, these compounds were regarded as chemical curiosities with limited practical use. wiley-vch.de

The perception of boronic acids changed dramatically in the latter half of the 20th century. A pivotal moment was the discovery of the Suzuki-Miyaura cross-coupling reaction by Akira Suzuki in 1979. acs.org This palladium-catalyzed reaction demonstrated the extraordinary utility of organoboron compounds for forming carbon-carbon bonds with high efficiency and selectivity. acs.org This breakthrough transformed boronic acids from a niche class of compounds into indispensable tools for synthetic organic chemists.

Since this discovery, research and applications involving boronic acids have expanded exponentially. nih.gov Their stability, ease of handling, and favorable environmental profile have made them staples in academia and industry. nih.govwiley-vch.de The development of new ligands and reaction conditions has continuously broadened the scope of boronic acid chemistry, enabling the synthesis of increasingly complex molecules for pharmaceuticals, agrochemicals, and advanced materials. nih.govwiley.com The approval of Bortezomib, a boronic acid-containing drug, in 2003 marked a major milestone, solidifying the importance of this functional group in medicinal chemistry. nih.govwiley-vch.de

Table 3: Key Historical Developments in Boronic Acid Chemistry

| Year | Development | Key Contributor(s) | Significance |

| 1860 | First synthesis and isolation of a boronic acid (ethylboronic acid). molecularcloud.orgwikipedia.org | Edward Frankland | Marks the beginning of organoboron chemistry. wikipedia.org |

| 1979 | Discovery of the palladium-catalyzed cross-coupling of organoboron compounds. acs.org | Akira Suzuki | Revolutionized C-C bond formation, establishing the Suzuki-Miyaura reaction as a fundamental synthetic tool. acs.org |

| 1995 | Development of the Miyaura borylation reaction. acs.org | Norio Miyaura | Provided a highly efficient method for synthesizing boronic esters from aryl halides. acs.org |

| 2003 | FDA approval of Bortezomib (Velcade®). nih.gov | Millennium Pharmaceuticals | The first boronic acid-containing drug to be commercialized, validating their use in medicine. nih.govwiley-vch.de |

| 2010 | Nobel Prize in Chemistry awarded for palladium-catalyzed cross-couplings. acs.org | Akira Suzuki, Richard F. Heck, Ei-ichi Negishi | Recognized the profound impact of these reactions on organic synthesis. acs.org |

Propriétés

IUPAC Name |

selenophen-2-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BO2Se/c6-5(7)4-2-1-3-8-4/h1-3,6-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYEWXOXXBVEVJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C[Se]1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BO2Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371951 | |

| Record name | Selenophen-2-ylboronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35133-86-9 | |

| Record name | Selenophen-2-ylboronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches to Selenophen 2 Ylboronic Acid and Its Derivatives

Direct Boronation Routes for Selenophene (B38918) Functionalization

Direct C-H borylation involves the conversion of a carbon-hydrogen bond on the selenophene ring directly into a carbon-boron bond. This approach is highly atom-economical and avoids the need for pre-functionalized substrates.

Electrophilic borylation is a powerful, transition-metal-free method for forming C–B bonds through an electrophilic aromatic substitution mechanism. rsc.org This strategy relies on the use of highly reactive, electron-deficient boron species that can attack the electron-rich selenophene ring. The reaction typically proceeds via the formation of a borenium cation, which is more electrophilic than its precursor aminoborane. rsc.org Mechanistic studies have shown that these reactions can proceed through either a classic electrophilic aromatic substitution pathway or a σ-bond metathesis-mediated process, depending on the nature of the electrophilic borane used. rsc.org The regioselectivity of the borylation is influenced by both steric and electronic factors. escholarship.org

Key features of this strategy are summarized below:

| Feature | Description |

|---|---|

| Mechanism | Electrophilic Aromatic Substitution (EAS) or σ-bond metathesis. rsc.org |

| Key Intermediate | Highly electrophilic borenium cations. rsc.org |

| Advantage | Transition-metal-free, high atom economy. rsc.org |

| Controlling Factors | Steric and electronic properties of the substrate and reagent. escholarship.org |

A wide array of boron reagents can be employed for the direct functionalization of heterocycles like selenophene. wordpress.com The choice of reagent is critical as it dictates the reactivity and the reaction conditions. Common classes of reagents include:

Boron Trihalides: Reagents like boron tribromide (BBr₃) are strong Lewis acids that can facilitate electrophilic borylation, often requiring activation or specific reaction conditions. mdpi.com

Aminoboranes: These can be activated by protonation with strong acids to generate highly electrophilic borenium cations for C-H functionalization. rsc.org

Diboron Compounds: Reagents such as bis(pinacolato)diboron (B₂pin₂) are commonly used in metal-catalyzed borylation reactions but can also be involved in electrophilic pathways under certain conditions. nih.gov

The versatility of boron chemistry allows for a modular approach, where the properties of the boron reagent can be tuned for specific applications. researchgate.net

Multi-Component Reaction Pathways

Multi-component reactions (MCRs) offer an efficient pathway to construct complex molecules like functionalized selenophenes in a single step from multiple starting materials. These methods build the heterocyclic ring and install the desired functional groups concurrently.

The synthesis of the selenophene ring can be achieved through the cyclization of acyclic precursors. A prominent example is the copper-catalyzed [2+2+1] cyclization of terminal alkynes with elemental selenium. rsc.org This method is noted for its high atom economy and excellent regioselectivity in producing 2,5-disubstituted selenophenes. rsc.org By analogy, using an alkynone and a suitable selenium source could provide a convergent route to substituted selenophenes. If one of the alkyne components were to bear a boronate ester group, this strategy could potentially lead to the direct formation of a selenophenylboronate ester.

Recent advancements have led to the development of metal-free, three-component reactions for synthesizing organoselenium compounds. nih.gov A notable method involves the reaction of arylboronic acids, elemental selenium powder, and trimethylsilyl cyanide (TMSCN). researchgate.netresearchgate.net In this process, TMSCN can act as both a substrate and a catalyst. nih.govsci-hub.se The reaction is believed to proceed through a radical-mediated mechanism. researchgate.netchemistryviews.org It involves the formation of a selenium-centered radical that undergoes cyclization to form various selenaheterocycles. sci-hub.se This green chemistry approach avoids transition metals and utilizes commercially available starting materials. sci-hub.se

Table of Reaction Conditions for Metal-Free Selenophene Synthesis

| Component | Role | Typical Conditions |

|---|---|---|

| Arylboronic Acid | Aryl source | 0.2 mmol |

| Elemental Selenium (Se) | Selenium source | 1.5 - 3 equivalents |

| Trimethylsilyl Cyanide (TMSCN) | Cyanide source / Catalyst | 2 equivalents |

| Solvent | Reaction medium | DMSO |

Functionalization of Pre-existing Selenophene Scaffolds

Perhaps the most conventional and widely used strategy involves the borylation of a pre-formed selenophene ring, typically one that has been activated with a halide. Selenophenes activated with a halide or an organometallic group are versatile building blocks for creating new carbon-carbon bonds under metal-catalyzed conditions. nih.gov

This two-step process generally involves:

Halogenation of Selenophene: Synthesis of 2-bromoselenophene or 2-iodoselenophene.

Borylation: Conversion of the C-X bond (where X is Br or I) to a C-B bond.

Two primary methods are used for the borylation step:

Lithium-Halogen Exchange: This classic method involves treating 2-haloselenophene with an organolithium reagent (e.g., n-butyllithium) at low temperatures to generate a highly nucleophilic 2-lithioselenophene intermediate. This intermediate is then trapped with an electrophilic borate (B1201080) ester, such as trimethyl borate or triisopropyl borate, followed by acidic hydrolysis to yield selenophen-2-ylboronic acid. nih.gov

Miyaura Borylation: This palladium-catalyzed cross-coupling reaction involves reacting a 2-haloselenophene with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂). nih.gov The reaction requires a palladium catalyst, a suitable ligand, and a base to proceed. This method offers excellent functional group tolerance and generally proceeds under milder conditions than the lithium-halogen exchange route. nih.gov

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions represent a fundamental strategy in organic synthesis, enabling the introduction of a wide variety of functional groups. youtube.commasterorganicchemistry.com In the context of preparing precursors for this compound, nucleophilic substitution can be employed to introduce the selenophene moiety. For instance, a suitable electrophile bearing a leaving group can react with a nucleophilic selenium-containing reagent.

One illustrative approach involves the reaction of an appropriate organic halide with a selenide anion. The selenophene ring itself can act as a nucleophile under certain conditions, participating in reactions to form functionalized derivatives. nih.gov For example, the synthesis of organothiocyanates and organoselenocyanates has been achieved through the reaction of potassium thio- or selenocyanate salts with organic bromides, a process facilitated by a selenonium salt catalyst. mdpi.com This type of transformation highlights the utility of nucleophilic substitution in forming carbon-selenium bonds, a key step in the synthesis of various selenophene derivatives.

A general representation of a nucleophilic substitution reaction for synthesizing a selenophene precursor can be depicted as:

R-X + Nu-Se-R' → R-Se-R' + Nu-X

Where:

R-X is an organic substrate with a leaving group (X).

Nu-Se-R' is a selenium-containing nucleophile.

The efficiency of such reactions is often dependent on the nature of the substrate, the nucleophile, the leaving group, and the reaction conditions.

Analogous Synthetic Strategies from Related Organoboron Compounds

The synthesis of this compound can be conceptually approached by examining established methods for the preparation of other aryl and heteroaryl boronic acids. These strategies often involve the formation of a carbon-boron bond through the reaction of an organometallic intermediate with a boron-containing electrophile.

A common and widely used method for the synthesis of arylboronic acids is the electrophilic trapping of an arylmetal intermediate with a borate ester, such as triisopropyl borate or trimethyl borate. nih.govresearchgate.net This approach involves a two-step sequence:

Formation of the Arylmetal Intermediate: An aryl halide (e.g., 2-bromoselenophene or 2-iodoselenophene) is treated with a strong base or undergoes metal-halogen exchange to generate a highly reactive arylmetal species, such as an aryllithium or a Grignard reagent.

Reaction with a Borate Ester: The generated arylmetal intermediate, acting as a potent nucleophile, attacks the electrophilic boron atom of the borate ester. Subsequent hydrolysis of the resulting boronate ester furnishes the desired arylboronic acid.

This method's success hinges on the efficient generation of the organometallic intermediate and its subsequent reaction with the borate ester at low temperatures to prevent side reactions. nih.gov

Table 1: Key Steps in Electrophilic Trapping of Arylmetal Intermediates

| Step | Description | Reagents |

| 1 | Formation of Arylmetal Intermediate | n-BuLi, Mg |

| 2 | Electrophilic Trapping | B(OiPr)₃, B(OMe)₃ |

| 3 | Hydrolysis | H₃O⁺ |

This strategy is conceptually similar to the electrophilic trapping method but encompasses a broader range of electrophilic boron species. Organometallic reagents derived from selenophene, such as 2-selenophenyllithium or 2-selenophenylmagnesium bromide, can undergo nucleophilic addition to various electrophilic boron compounds. nih.govnih.gov These electrophiles include:

Trialkoxyboranes: As discussed in the previous section.

Trihalogenoboranes: Such as boron trifluoride (BF₃) or boron trichloride (BCl₃).

Aminoboranes: Compounds containing a boron-nitrogen bond.

The choice of the electrophilic boron species can influence the reaction conditions and the workup procedure required to isolate the final boronic acid. The fundamental principle remains the nucleophilic attack of the organometallic selenophene derivative on the electron-deficient boron center.

Modern synthetic chemistry has seen the emergence of powerful organometallic catalytic methods for the formation of carbon-boron bonds. nih.govchemrxiv.org Transition metal-catalyzed cross-coupling reactions, such as the Miyaura borylation, offer a milder and often more functional group tolerant alternative to the traditional organometallic routes. nih.gov

In this approach, a selenophene halide or triflate can be coupled with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium or other transition metal catalyst. The catalytic cycle typically involves oxidative addition, transmetalation, and reductive elimination steps to furnish the desired boronate ester, which can then be hydrolyzed to the boronic acid. Nickel-catalyzed methodologies have also been developed for the formation of carbon-selenium bonds, which are relevant to the synthesis of selenophene-containing molecules. researchgate.net

Table 2: Comparison of Synthetic Strategies for C-B Bond Formation

| Method | Key Features | Advantages | Disadvantages |

| Electrophilic Trapping | Two-step process involving organometallic intermediates. | Widely applicable, well-established. | Requires strong bases and low temperatures, limited functional group tolerance. |

| Nucleophilic Addition | Broader scope of electrophilic boron reagents. | Versatility in choice of boron source. | Similar limitations to electrophilic trapping regarding functional group tolerance. |

| Organometallic Catalysis | Transition metal-catalyzed cross-coupling. | Milder reaction conditions, high functional group tolerance. | Catalyst cost and sensitivity can be a concern. |

Synthesis of Protected this compound Forms

While this compound is a valuable reagent, like many boronic acids, it can be prone to decomposition, particularly protodeboronation, under certain conditions. To enhance its stability, storage, and handling, it can be converted into a more robust protected form.

A highly effective strategy for the protection of boronic acids is their conversion to N-methyliminodiacetic acid (MIDA) boronate esters. sigmaaldrich.combldpharm.comsigmaaldrich.com MIDA boronates are exceptionally stable, crystalline solids that are compatible with a wide range of reaction conditions and purification techniques, including chromatography. nih.govnih.gov

The formation of the MIDA boronate ester involves the reaction of this compound with N-methyliminodiacetic acid. This trivalent ligand chelates to the boron atom, changing its hybridization from sp² to sp³, which significantly attenuates its reactivity, particularly in Suzuki-Miyaura cross-coupling reactions. sigmaaldrich.com

The protected MIDA boronate ester can be easily deprotected under mild basic conditions to regenerate the free boronic acid in situ for subsequent reactions. sigmaaldrich.com This "slow-release" feature makes MIDA boronates valuable reagents in iterative cross-coupling strategies for the synthesis of complex molecules. nih.gov

Table 3: Properties of this compound and its MIDA Ester

| Compound | Stability | Reactivity in Cross-Coupling | Purification |

| This compound | Moderate | High | Often used directly |

| This compound MIDA Ester | High, crystalline solid | Low (requires deprotection) | Compatible with chromatography |

Reactivity Profiles and Mechanistic Investigations of Selenophen 2 Ylboronic Acid

Cross-Coupling Reaction Dynamics

Selenophen-2-ylboronic acid is a versatile building block in organic synthesis, primarily utilized for the formation of carbon-carbon bonds through transition metal-catalyzed cross-coupling reactions. Its reactivity is centered on the carbon-boron bond, which facilitates the transfer of the selenophenyl group to a metal catalyst.

Suzuki-Miyaura Coupling Reactions with Aryl and Vinyl Partners

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for creating C(sp²)–C(sp²) bonds, and this compound serves as an effective nucleophilic partner in these transformations. researchgate.netlibretexts.org This reaction typically involves a palladium catalyst, a base, and a suitable solvent to couple the selenophenyl group with various aryl or vinyl halides and triflates. libretexts.org The reaction proceeds cleanly under relatively mild conditions, tolerating a wide range of functional groups on the coupling partner. researchgate.net

The general scheme for the Suzuki-Miyaura coupling of this compound is as follows:

Scheme showing this compound reacting with an aryl or vinyl halide (R-X) in the presence of a Palladium catalyst and base to yield a 2-substituted selenophene (B38918).

A variety of palladium sources, such as Pd(OAc)₂, Pd(PPh₃)₄, and palladacycles, can be used to catalyze the reaction. researchgate.netlibretexts.org The choice of base and solvent system is crucial for an efficient reaction, with common systems including aqueous potassium carbonate (K₂CO₃) in dimethoxyethane (DME). researchgate.net A protocol designed to minimize side reactions with heteroaryl boronic acids, like protodeboronation, utilizes cesium fluoride (B91410) (CsF) in isopropanol. nih.gov

| Coupling Partner (R-X) | Catalyst | Base | Solvent | Typical Yield | Reference |

|---|---|---|---|---|---|

| Aryl Halides (e.g., Iodobenzene, Bromobenzonitrile) | Pd(OAc)₂ or Pd(PPh₃)₄ | K₂CO₃ or Na₂CO₃ | DME/H₂O or Ethanol | Good to Excellent | researchgate.netnih.gov |

| Vinyl Halides (e.g., Vinyl Bromide, Vinyl Chloride) | Pd(OAc)₂ / SPhos | CsF | Isopropanol | Good | nih.gov |

| Aryl Triflates | PdCl₂(dppf) | K₃PO₄ | Dioxane | Moderate to Good | General Suzuki Protocol |

The transmetalation step is the crucial stage in the Suzuki-Miyaura catalytic cycle where the organic moiety is transferred from the boron atom to the palladium(II) center. libretexts.orgrsc.org This step follows the oxidative addition of the aryl or vinyl halide to the Pd(0) catalyst. libretexts.orgyoutube.com The exact mechanism of transmetalation has been a subject of extensive study, with two primary pathways proposed, both of which are highly dependent on the reaction conditions, particularly the base and solvent system. nih.govresearchgate.net

The Boronate Pathway (Anionic) : In this pathway, the base (e.g., OH⁻) reacts with the neutral, trigonal (sp²) this compound to form a more nucleophilic, tetrahedral (sp³) boronate species, [selenophenyl-B(OH)₃]⁻. This anionic boronate then reacts with the arylpalladium(II) halide complex ([Ar-Pd-X(L)₂]) generated from oxidative addition. nih.gov

The Oxo-Palladium Pathway (Neutral) : Alternatively, the base can react with the arylpalladium(II) halide complex to form a more reactive arylpalladium(II) hydroxide (B78521) complex ([Ar-Pd-OH(L)₂]). This hydroxo complex then reacts directly with the neutral this compound. nih.gov

Studies suggest that for reactions conducted with weak bases and aqueous solvents, the pathway involving the palladium hydroxo complex and the neutral boronic acid is often faster and kinetically dominant. nih.gov However, under biphasic conditions, the use of phase transfer catalysts can shift the mechanism to favor the boronate pathway, leading to significant rate enhancement. nih.gov

The Suzuki-Miyaura coupling involving this compound is compatible with a broad range of aryl and vinyl partners. The reaction generally works well with aryl halides bearing both electron-donating and electron-withdrawing substituents. researchgate.net However, the primary limitation and most common side reaction encountered with electron-rich heteroaryl boronic acids is protodeboronation . nih.govwikipedia.org

Protodeboronation is a process where the carbon-boron bond is cleaved by a proton source (often the solvent, like water), replacing the boronic acid group with a hydrogen atom. wikipedia.org This leads to the formation of selenophene and reduces the yield of the desired coupled product. Thiophene-2-ylboronic acid, a close structural analog, is known to be more prone to protodeboronation than its 3-yl isomer, and similar reactivity can be expected for selenophene-based systems. nih.gov

Factors that influence the rate of protodeboronation include:

Reaction Temperature : Higher temperatures can increase the rate of this side reaction.

Solvent System : Polar protic solvents can facilitate protonolysis. nih.gov

Basicity : The reaction pH can influence the stability of the boronic acid. wikipedia.org

To mitigate this issue, anhydrous conditions, carefully selected bases (e.g., CsF), or the use of more stable boronic acid derivatives like MIDA boronate esters or trifluoroborates can be employed. nih.govwikipedia.org

Other Transition Metal-Catalyzed Coupling Transformations

While palladium is the most common catalyst for cross-coupling reactions with boronic acids, other transition metals can also facilitate these transformations, offering potentially different reactivity and substrate scope.

Nickel-Catalyzed Coupling : Nickel catalysts, which are more earth-abundant and cost-effective than palladium, are effective for Suzuki-Miyaura type reactions. nih.govresearchgate.net NiCl₂(dppp) and NiCl₂/2,2'-bipyridine are examples of catalytic systems used to couple arylboronic acids with partners like phenols, thiophenols, and C-F activated compounds under mild conditions. nih.govbeilstein-journals.orgrsc.org this compound is a viable substrate for these nickel-catalyzed systems, particularly for forming carbon-aryl or carbon-heteroaryl bonds.

Copper-Catalyzed Coupling : Copper catalysis is often employed for the formation of carbon-heteroatom bonds. The Chan-Lam-Evans reaction, for instance, couples boronic acids with N-H or O-H containing compounds. More relevant to this compound, copper-promoted reactions have been developed for C-Se bond formation, coupling aryl boronic acids with selenium sources or selenol compounds. nih.govnih.gov There is also precedent for copper-catalyzed C-S bond formation using arylboronic acids. sci-hub.se

Rhodium-Catalyzed Coupling : Rhodium catalysts can be used to couple arylboronic acids with olefins in aqueous media. organic-chemistry.orgnih.gov These reactions can proceed via different pathways depending on the substrate, including Heck-type addition-β-hydride elimination or an addition-hydrolysis pathway. organic-chemistry.org Rhodium catalysis has also been applied to achieve highly enantioselective cross-couplings of boronic acids with racemic allyl halides, offering a route to chiral molecules. nih.govresearchgate.net

Covalent Bond Formation with Diols and Polyols

Beyond its utility in forming stable carbon-carbon bonds, the boronic acid functional group of this compound can engage in reversible covalent interactions with diols and other polyols.

Reversible Boronate Ester Formation

This compound, like other boronic acids, reacts with 1,2- or 1-3-diols to form five- or six-membered cyclic boronate esters. acs.orgresearchgate.net This reaction is a reversible condensation process, and the position of the equilibrium is highly dependent on the pH of the medium, the pKa of the boronic acid, and the structure of the diol. acs.orgmpg.de

| Condition | Equilibrium Position | Dominant Boron Species | Reference |

|---|---|---|---|

| Acidic pH (pH < pKa of boronic acid) | Favors Boronic Acid + Diol (Hydrolysis) | Neutral Trigonal B(OH)₂ | mpg.de |

| Neutral/Basic pH (pH ≥ pKa of boronic acid) | Favors Boronate Ester | Equilibrium between Trigonal Ester and Tetrahedral Boronate | acs.orgresearchgate.net |

This dynamic covalent chemistry is the basis for various applications, including sensors for saccharides and the construction of stimuli-responsive materials and hydrogels. acs.orgscholaris.caresearchgate.net

Structure-Reactivity Relationships in Boronic Acid-Diol Complexation

The interaction between boronic acids and diols is a reversible covalent process fundamental to their application in sensors, drug delivery, and self-healing materials. nih.govnih.gov The stability of the resulting boronate ester is governed by several interconnected factors, including the pKa of the boronic acid, the pKa of the diol, steric hindrance, and the dihedral angle of the diol's hydroxyl groups. nih.govacs.org For this compound, its specific structure-reactivity profile is dictated by the electronic properties of the selenophene ring.

The formation of a stable boronate ester typically proceeds through the reaction of a diol with the anionic, sp3-hybridized (tetrahedral) form of the boronic acid. Therefore, the pKa of the boronic acid—the pH at which the neutral, sp2-hybridized (trigonal) form and the tetrahedral form are in equilibrium—is a critical parameter. researchgate.net Electron-withdrawing groups on the aryl ring of an arylboronic acid lower its pKa, increasing the concentration of the reactive tetrahedral boronate at a given pH and thus enhancing binding affinity. Conversely, electron-donating groups tend to increase the pKa. The selenophene ring is an electron-rich π-excessive heterocycle, which would be expected to increase the pKa of this compound relative to phenylboronic acid. This would suggest that optimal diol binding might occur at a slightly higher pH compared to arylboronic acids bearing electron-withdrawing substituents.

Table 1: Comparative pKa and Binding Constants with Alizarin Red S (ARS) for Various Arylboronic Acids Note: The value for this compound is a hypothetical estimate based on the known electronic properties of the selenophene ring.

| Boronic Acid | pKa | Binding Constant with ARS (KARS) [M-1] at pH 7.4 |

| Phenylboronic Acid | 8.8 | 1,500 |

| 4-Methoxyphenylboronic Acid | 9.2 | 1,100 |

| 3,5-Bis(trifluoromethyl)phenylboronic Acid | 7.2 | 8,500 |

| This compound | ~9.0 (Est.) | ~1,300 (Est.) |

The association between a boronic acid and a diol is also highly dependent on the pH of the solution. nih.govresearchgate.net The optimal pH for binding is not always above the pKa of the boronic acid but depends on the pKa of both the boronic acid and the diol. researchgate.net For catechols like ARS, which have relatively acidic hydroxyl groups, high binding constants can be achieved at or near neutral pH. nih.govacs.org

Role in Organocatalysis

Beyond their utility in sensing, boronic acids have emerged as versatile organocatalysts capable of activating hydroxyl-containing compounds like carboxylic acids, alcohols, and diols under mild conditions. nih.govresearchgate.netnih.gov This catalytic approach, known as Boronic Acid Catalysis (BAC), offers a sustainable and atom-economical alternative to traditional methods that often require stoichiometric activating agents, thereby avoiding wasteful byproducts like halides or sulfonates. nih.govresearchgate.net this compound, as a member of this class, can participate in catalytic cycles that exploit its ability to form reversible covalent bonds with hydroxy groups, enabling both electrophilic and nucleophilic activation modes. nih.govresearchgate.net

Boronic Acid Catalysis (BAC) Mechanisms

The central principle of BAC is the reversible formation of activated intermediates through condensation with a substrate's hydroxyl group. nih.govresearchgate.net Depending on the substrate and the subsequent reaction, this can lead to either electrophilic or nucleophilic activation. researchgate.netnih.gov

Arylboronic acids, including this compound, can function as Lewis acid catalysts to activate carboxylic acids. researchgate.net The mechanism involves the formation of a mixed anhydride-like intermediate, an acyloxyboronate, through condensation between the carboxylic acid and the boronic acid. researchgate.net This process increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This strategy is widely employed in direct amidation and esterification reactions, where amines or alcohols serve as the nucleophiles. nih.govresearchgate.net

The catalytic cycle begins with the reaction between the carboxylic acid and the boronic acid catalyst to form the acyloxyboronate and water. The activated carbonyl group is then attacked by a nucleophile (e.g., an amine). The subsequent collapse of the tetrahedral intermediate releases the product (e.g., an amide) and regenerates the boronic acid catalyst for the next cycle. The efficiency of the catalyst is related to its Lewis acidity; electron-deficient arylboronic acids are particularly effective. researchgate.net While the electron-rich selenophene ring may slightly temper the Lewis acidity of this compound compared to electron-deficient analogs, it is still expected to be an effective catalyst for such transformations.

Boronic acid catalysis is also a powerful method for the direct activation of alcohols, enabling their use as electrophiles in carbon-carbon bond-forming reactions. umanitoba.caresearchgate.net This avoids the traditional pre-activation of alcohols into halides or sulfonates. nih.gov The mechanism typically involves the formation of a boronate ester intermediate, which facilitates the departure of the hydroxyl group as water, leading to the generation of a carbocationic species, particularly with benzylic or allylic alcohols. nih.govumanitoba.caacs.org This carbocation can then be trapped by a variety of carbon-based nucleophiles, such as electron-rich arenes (in Friedel-Crafts type reactions), 1,3-dicarbonyl compounds, or allyl silanes. acs.orgbath.ac.ukst-andrews.ac.uk

Electron-deficient arylboronic acids are often used to promote this SN1-type reactivity. nih.govacs.org The role of this compound in this context would be to facilitate the dehydration of the alcohol substrate, generating a reactive electrophile for subsequent C-C bond formation, with water as the sole byproduct. bath.ac.uk

Table 2: Illustrative Yields for Arylboronic Acid-Catalyzed C-Alkylation of 1,3-Diketones with a Benzylic Alcohol Note: This table presents hypothetical data to illustrate the expected catalytic activity.

| Catalyst (5 mol%) | Reaction Time (h) | Product Yield (%) |

| Phenylboronic Acid | 24 | 75 |

| Pentafluorophenylboronic Acid | 12 | 95 |

| This compound | 24 | 72 (Est.) |

Nucleophilic Activation via Tetrahedral Adduct Formation with Diols/Saccharides

In contrast to electrophilic activation, boronic acids can also enhance the nucleophilicity of diols and saccharides. nih.govresearchgate.net This mode of activation occurs through the formation of an anionic, tetrahedral boronate adduct. researchgate.netnih.gov When a boronic acid complexes with a diol, the resulting tetracoordinate boronate species possesses a negative charge on the boron atom. This increases the electron density on the bonded oxygen atoms, thereby enhancing their nucleophilicity. researchgate.netnih.gov

This principle is exploited in the site-selective functionalization of unprotected carbohydrates and polyols. researchgate.netdatapdf.com The boronic acid catalyst selectively binds to a cis-diol motif within the larger molecule, and the enhanced nucleophilicity of one of the complexed hydroxyl groups allows it to react selectively with an electrophile, such as an acyl chloride in a regioselective acylation reaction. researchgate.netscholaris.ca this compound can act as a catalyst in this manner, directing the functionalization to a specific position on a polyol substrate by forming a transient, nucleophilically activated boronate ester. datapdf.com

Brønsted Acid-Catalyzed Cycloaromatization Reactions

Arylboronic acids can serve as pre-catalysts for the in situ generation of strong Brønsted acids. acs.org It has been demonstrated that certain arylboronic acids, when combined with a co-catalyst like oxalic acid, can condense to form a more potent Brønsted acid catalyst. acs.org This generated species can then promote reactions that proceed through carbocationic intermediates, such as dehydrative cyclizations or cycloaromatizations. acs.org

For instance, this catalytic system can activate enynes or other unsaturated systems, initiating a cationic cyclization cascade that culminates in an aromatization step. acs.orgsemanticscholar.org The reaction is driven by the formation of a stable aromatic ring. This compound could potentially be employed in a similar fashion. By reacting with a suitable precursor in the reaction medium, it could generate a powerful Brønsted acid to catalyze complex transformations like the cycloaromatization of biphenyl-embedded enynes to form dibenzo-fused ring systems. acs.org The general principle involves the protonation of a substrate by the in situ-generated acid to create a reactive cation, which then undergoes the desired cyclization. nih.govyoutube.com

Radical Cyclization Pathways

This compound can participate in radical-mediated transformations, which are crucial for the synthesis of complex organic molecules. smolecule.com One notable pathway involves the use of arylboronic acids in cascade radical cyclization reactions to construct selenated heterocycles. For instance, a methodology for synthesizing selenated benzofurans and benzothiophenes utilizes an AgNO₂-catalyzed radical cyclization of 2-alkynylanisoles or 2-alkynylthioanisoles with selenium powder and an arylboronic acid. nih.gov

In this type of transformation, the reaction proceeds through an aryl selenium radical intermediate. nih.gov The process enables the formation of a benzofuran (B130515) or benzothiophene (B83047) ring system and two carbon-selenium bonds in a single step. The general mechanism for radical cyclization in selenophene synthesis often involves the initial generation of a radical species, which then attacks a carbon-carbon triple bond in an intramolecular fashion. mdpi.com This cyclization results in a five-membered cyclic intermediate which, after subsequent oxidation and proton elimination steps, yields the final selenophene derivative. mdpi.com The versatility of organoselenium compounds as radical precursors is well-established, as they offer unique advantages in tin-mediated radical reactions and group transfer reactions for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net

Computational Chemistry in Reaction Mechanism Elucidation

Computational chemistry has become an essential tool for investigating reaction mechanisms, offering insights into the structures and properties of transient species that may be difficult to study experimentally. fau.eu By modeling complex reaction systems, computational methods can elucidate mechanistic pathways, rationalize product selectivity, and predict the reactivity of chemical compounds. fau.eursc.org

Density Functional Theory (DFT) is a powerful computational method used to investigate the mechanistic and regiochemical aspects of reactions involving selenophene derivatives. researchgate.net DFT calculations can establish detailed reaction mechanisms and rationalize the roles of catalysts and the origins of selectivity. researchgate.netrsc.org

For reactions involving selenophenes, such as the Pd(II)-catalyzed dehydrogenative Heck olefination, DFT studies have shown that the reaction can proceed through a concerted metalation-deprotonation (CMD) process. researchgate.net In this specific case, the C² site of the selenophene ring acts as a nucleophile, interacting with the electrophilic palladium catalyst. researchgate.net Subsequent steps involve olefin coordination, regioselective 1,2-migratory insertion to form a C-C bond, and finally, β-hydride elimination to yield the olefinated product. researchgate.net

DFT has also been applied to model the pathways of Suzuki-Miyaura reactions, a key application for boronic acids. These studies can analyze the energetics of elementary steps such as oxidative addition, transmetalation, and reductive elimination. mdpi.com For reactions involving complex substrates, DFT can help unravel unexpected side reactions, such as hydrodebromination, by evaluating the feasibility of various pathways, including those that may involve single electron transfer (SET) steps and the role of solvents as hydrogen transfer agents. mdpi.com

| Reaction Type | Key Mechanistic Insight from DFT | Role of Selenophene Moiety | Reference |

|---|---|---|---|

| Pd(II)-Catalyzed Heck Olefination | Proceeds via a concerted metalation-deprotonation (CMD) pathway. | Acts as a nucleophile, with the C² position being the most reactive site. | researchgate.net |

| Suzuki-Miyaura Coupling | Elucidates the energetics of catalytic cycle steps and the potential for side reactions like hydrodebromination. | The boronic acid group facilitates the transmetalation step with the palladium catalyst. | mdpi.com |

Arylboronic acids are known to interact strongly with fluoride ions, a property that is exploited in the design of chemosensors. researchgate.net At physiological pH, this compound exists primarily in its neutral, trigonal planar form, with an sp² hybridized boron atom featuring a vacant p-orbital. smolecule.com This configuration allows it to act as a Lewis acid.

Upon interaction with fluoride, the boron center undergoes a change in geometry and hybridization. The fluoride ion coordinates to the electron-deficient boron atom, causing it to transition from a trigonal planar (sp²) geometry to an anionic tetrahedral (sp³) state. smolecule.com This structural change is the basis for the "activation" observed in sensing applications. researchgate.net

DFT calculations are instrumental in elucidating the specifics of this activation mode. Computational studies can model the transition state and the thermodynamics of the boronic acid-fluoride interaction. rsc.org These calculations can determine the stability of the resulting tetrahedral boronate complex and provide insights into the electronic changes that lead to observable signals, such as the fluorescence quenching often seen in phenylboronic acid-based fluoride sensors. researchgate.netresearchgate.net By analyzing the frontier molecular orbitals (FMOs) and molecular electrostatic potential (MEP), DFT can map the reactive sites and predict the kinetic stability of the compound and its fluoride adduct. researchgate.net

| State | Boron Hybridization | Geometry | Interaction with Fluoride |

|---|---|---|---|

| Unactivated (Free Acid) | sp² | Trigonal Planar | Acts as a Lewis acid with a vacant p-orbital. |

| Activated (Fluoride Complex) | sp³ | Tetrahedral | Forms a stable anionic boronate complex. |

Advanced Characterization Methodologies for Selenophen 2 Ylboronic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of organoboron compounds. researchgate.net By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides precise information about the chemical structure and connectivity of atoms within a molecule. For Selenophen-2-ylboronic acid, a combination of ¹H, ¹³C, and ¹¹B NMR experiments offers a complete picture of its molecular framework.

¹H NMR Spectroscopy for Proton Environments

Proton (¹H) NMR spectroscopy is used to identify the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ), signal multiplicity (splitting pattern), and coupling constants (J) provide information about the electronic environment and spatial relationship of protons.

Table 1: Representative ¹H NMR Data for a Selenophene (B38918) Ring System (from Selenophene-2-carboxylic acid) This table illustrates typical chemical shifts and coupling constants for protons on a selenophene ring, which are expected to be similar for this compound.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H5 | 8.42 | Doublet of doublets | J(H5,H4) = 5.50, J(H5,H3) = 1.26 |

| H3 | 8.03 | Doublet of doublets | J(H3,H4) = 3.90, J(H3,H5) = 1.26 |

| H4 | 7.37 | Doublet of doublets | J(H4,H5) = 5.50, J(H4,H3) = 3.90 |

| Source: Adapted from data for Selenophene-2-carboxylic acid. chemicalbook.com |

The B(OH)₂ protons of the boronic acid group typically appear as a broad singlet, the chemical shift of which can be highly variable and dependent on solvent, concentration, and temperature due to hydrogen exchange.

¹³C NMR Spectroscopy for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. libretexts.org Each unique carbon atom in the structure gives a distinct signal, allowing for the determination of the number of different carbon environments. libretexts.org

For this compound, four distinct signals are expected in the ¹³C NMR spectrum, corresponding to the four carbon atoms of the selenophene ring. The chemical shifts are influenced by the electronegativity of the adjacent selenium atom and the boron atom. libretexts.org A significant challenge in the ¹³C NMR of boronic acids is the detection of the carbon atom directly bonded to the boron (the ipso-carbon). rsc.orgresearchgate.net Due to the quadrupolar nature of the boron nucleus (both ¹⁰B and ¹¹B isotopes), the signal for the attached carbon is often broadened and significantly reduced in intensity, sometimes to the point of being undetectable under standard acquisition conditions. rsc.orgresearchgate.net

Table 2: Expected ¹³C NMR Chemical Shift Regions for this compound

| Carbon Atom | Expected Chemical Shift Range (δ, ppm) | Notes |

| C-B (ipso) | 130 - 150 | Signal may be broad or unobserved due to quadrupolar relaxation. rsc.orgresearchgate.net |

| C3 | 125 - 140 | Influenced by proximity to the boronic acid group. |

| C4 | 125 - 140 | |

| C5 | 125 - 140 | Influenced by proximity to the selenium atom. |

| Source: General chemical shift correlations for sp² carbons in heterocyclic and organoboron systems. libretexts.org |

¹¹B NMR Spectroscopy for Boron Coordination States

Boron-11 (¹¹B) NMR is a highly effective technique specifically for probing the environment of the boron atom. researchgate.net The chemical shift in ¹¹B NMR is very sensitive to the geometry and coordination number of the boron center. researchgate.net This makes it an excellent tool for studying the equilibria of boronic acids. nsf.govnih.gov

Trigonal planar (sp²-hybridized) boronic acids typically show a broad resonance in the range of δ 27-30 ppm. rsc.org Upon coordination with a Lewis base (such as a diol or solvent molecules like DMSO) to form a tetracoordinate (sp³-hybridized) boronate species, the ¹¹B signal shifts significantly upfield to a range of δ 5-10 ppm and becomes sharper. researchgate.netraineslab.com This change provides clear evidence of complexation or changes in the boron's coordination sphere. researchgate.net

Table 3: Typical ¹¹B NMR Chemical Shifts for Different Boron Species

| Boron Species | Hybridization | Coordination | Typical Chemical Shift (δ, ppm) |

| Arylboronic Acid (Ar-B(OH)₂) | sp² | Trigonal Planar | 27 - 30 |

| Arylboronate Ester (e.g., with diol) | sp³ | Tetrahedral | 5 - 10 |

| Phenylboronic Acid–Citrate Complex | sp³ | Tetrahedral | 8.66 |

| Source: Data compiled from various studies on arylboronic acids. rsc.orgraineslab.com |

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, deduce its elemental formula, and gain structural information through fragmentation analysis.

MALDI-TOF Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique suitable for analyzing a wide range of molecules, including organoboron compounds. researchgate.netnih.gov In this method, the analyte is co-crystallized with a matrix material. A laser pulse desorbs and ionizes the analyte, and the time it takes for the ions to travel to the detector is used to determine their m/z. nih.gov

A key consideration for the analysis of boronic acids by MALDI-MS is their propensity to dehydrate or form adducts. nih.gov Interestingly, certain matrices, such as 2,5-dihydroxybenzoic acid (DHB), can react with the boronic acid group to form a boronate ester in situ. This derivatization can improve the detection and quality of the mass spectrum, providing a clear molecular ion peak corresponding to the matrix adduct. nih.gov This technique is valuable for confirming the presence and molecular weight of boronic acid-containing molecules and their derivatives. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. researchgate.net It is ideal for the analysis of volatile and thermally stable compounds. jppres.com

This compound, like most boronic acids, is a non-volatile solid, making it unsuitable for direct analysis by GC-MS. However, GC-MS can be effectively used for its analysis following a chemical derivatization step to convert the polar boronic acid group into a more volatile and thermally stable derivative. chromatographyonline.comrsc.org Common derivatization strategies include esterification with diols, such as pinacol, to form volatile boronate esters. chromatographyonline.com Once derivatized, the compound can be separated from other components in a mixture by GC and subsequently identified by its mass spectrum, which provides a unique fragmentation pattern that can be used for structural confirmation. researchgate.net

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and elucidating the structure of organic compounds through fragmentation analysis. In EI-MS, the analyte is bombarded with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion and various fragment ions. The resulting mass spectrum provides a unique fingerprint of the compound.

For this compound, the molecular ion peak (M+) would be expected at an m/z corresponding to its molecular weight. Due to the hard ionization nature of EI, significant fragmentation is anticipated. Key fragmentation pathways for aromatic boronic acids often involve the cleavage of the C-B bond and fragmentation of the heterocyclic ring. The presence of selenium, with its characteristic isotopic pattern, would aid in the identification of selenium-containing fragments.

Table 1: Predicted Major Fragments in the EI-MS of this compound

| Fragment Ion | Proposed Structure | Key Fragmentation Pathway |

| [C4H3Se]+ | Selenophenyl cation | Loss of B(OH)2 radical |

| [C4H4Se]+• | Selenophene radical cation | Retro-Diels-Alder type fragmentation |

| [B(OH)2]+ | Dihydroxyboron cation | Cleavage of the C-B bond |

It is important to note that the high polarity and tendency of boronic acids to form boroxines (cyclic anhydrides) can sometimes complicate EI-MS analysis, and derivatization might be employed for more straightforward gas-phase analysis. colorado.edu

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy orbitals to higher energy orbitals. The wavelength of maximum absorption (λmax) is characteristic of the electronic structure of the compound.

The UV-Vis spectrum of this compound is expected to exhibit absorptions characteristic of the selenophene ring, which is an aromatic heterocycle. Generally, heteroaromatic compounds display π → π* transitions. The presence of the boronic acid group can influence the electronic transitions. The spectra of similar aromatic boronic acids are often characterized by two main absorption bands. researchgate.net The electronic spectra of such compounds can be influenced by the solvent polarity, sometimes leading to a bathochromic (red) or hypsochromic (blue) shift of the absorption bands.

Table 2: Expected UV-Vis Absorption Data for this compound

| Electronic Transition | Expected Wavelength Range (nm) | Molar Absorptivity (ε) |

| π → π | 250-300 | High |

| n → π | >300 | Low |

The conjugation within the selenophene ring is the primary contributor to its UV-Vis absorption profile.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. This is crucial for confirming the empirical and molecular formula of a newly synthesized or characterized substance. For this compound, with the molecular formula C4H5BO2Se, the theoretical elemental composition can be calculated. smolecule.comchemscene.com

Table 3: Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Percentage (%) |

| Carbon | C | 12.01 | 27.48 |

| Hydrogen | H | 1.01 | 2.88 |

| Boron | B | 10.81 | 6.18 |

| Oxygen | O | 16.00 | 18.30 |

| Selenium | Se | 78.96 | 45.16 |

Experimental values obtained from elemental analysis should closely match these theoretical percentages to confirm the purity and identity of the compound.

Thermal Analysis

Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. TGA is used to determine the thermal stability and decomposition profile of a material.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, the precise arrangement of atoms in the crystal lattice can be determined.

The presence of a selenium atom in this compound and its derivatives is particularly advantageous for X-ray crystallographic studies. Selenium is a relatively heavy atom that scatters X-rays more strongly than lighter atoms like carbon, hydrogen, and oxygen. This property is exploited in a technique called Multi-wavelength Anomalous Dispersion (MAD) phasing, which can help solve the phase problem in crystallography, a major hurdle in determining the structures of complex molecules. The derivatization of molecules with selenium has been a revolutionary strategy in protein and nucleic acid crystallography.

A successful crystallographic analysis of this compound would provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the boronic acid groups. This data is invaluable for understanding the compound's solid-state packing and its potential for forming supramolecular structures.

Electrochemical Characterization Methods

The electrochemical properties of this compound and its derivatives are critical for understanding their electron-transfer capabilities and potential applications in electronic materials and sensors. Cyclic voltammetry is a primary technique employed to investigate these characteristics.

Cyclic voltammetry (CV) is a potent electroanalytical technique used to probe the redox behavior of chemical species. wikipedia.org In the context of this compound, CV studies provide insights into its oxidation and reduction potentials, the stability of the resulting radical ions, and the kinetics of electron transfer processes. While specific CV data for this compound is not extensively documented in publicly available literature, the electrochemical behavior can be inferred from studies on related selenophene and boronic acid compounds.

Research on selenophene, the core heterocyclic scaffold of the molecule, has demonstrated its electroactive nature. The oxidation onset potential for selenophene has been observed at approximately 1.55 V versus a saturated calomel electrode (SCE). sciendo.com This oxidation corresponds to the removal of an electron from the π-system of the selenophene ring, forming a radical cation. The position of substituents on the selenophene ring can significantly influence this potential. Electron-donating groups are expected to lower the oxidation potential, making the compound easier to oxidize, whereas electron-withdrawing groups, such as the boronic acid moiety, are anticipated to have the opposite effect.

Similarly, boronic acids themselves can exhibit electrochemical activity. For instance, certain arylboronic acids have been shown to undergo oxidation at potentials around 1.58 V versus an Ag/AgCl reference electrode. acs.org The electrochemical behavior of this compound would therefore be a convolution of the properties of both the selenophene ring and the boronic acid group. It is plausible that both moieties could undergo redox processes, potentially leading to complex cyclic voltammograms.

In studies involving the electrochemical copolymerization of selenophene with thiophene (B33073), the oxidation potential of the monomer mixture was found to be between the oxidation potentials of the individual monomers. sciendo.comresearchgate.net This suggests that the electronic properties of the constituent units are averaged in the resulting polymer. By analogy, the electrochemical properties of this compound derivatives can be tuned by introducing different functional groups.

The redox characteristics of organoselenium compounds, in general, have been a subject of interest. ugm.ac.id Anodic peaks observed in the cyclic voltammograms of selenophene and its derivatives in acetonitrile have been detected in the potential range of -1200 to +1600 mV. nih.gov This wide potential window highlights the diverse redox chemistry accessible to these compounds.

To provide a comparative perspective, the table below summarizes the key electrochemical parameters for selenophene and a representative arylboronic acid, which can serve as a basis for estimating the electrochemical behavior of this compound.

| Compound | Oxidation Onset Potential (V) | Reference Electrode | Notes |

| Selenophene | 1.55 | SCE | sciendo.com |

| Phenylboronic Acid | 1.58 | Ag/AgCl | acs.org |

This table is generated based on data from related compounds and serves as an estimation. The actual values for this compound may vary.

Further detailed cyclic voltammetry studies on this compound are necessary to fully elucidate its electrochemical properties, including the reversibility of its redox processes and the stability of its oxidized and reduced forms. Such investigations would be invaluable for the rational design of novel materials with tailored electronic characteristics.

Applications in Advanced Chemical and Material Sciences

Application as a Core Building Block in Complex Organic Synthesis

The utility of selenophen-2-ylboronic acid as a foundational component in organic synthesis is demonstrated through its application in the creation of various complex molecules.

This compound is a key reagent in Suzuki-Miyaura coupling reactions to synthesize biphenyl derivatives incorporating a selenophene (B38918) ring. This reaction involves the palladium-catalyzed cross-coupling of the boronic acid with an aryl halide. The process typically proceeds through three main steps: oxidative addition, transmetalation, and reductive elimination. nih.gov The incorporation of the selenophene moiety can influence the electronic and photophysical properties of the resulting biphenyl compounds.

A general scheme for this synthesis is presented below:

This reaction demonstrates the formation of a new carbon-carbon bond between the selenophene ring and an aryl group, leading to the synthesis of functionalized biphenyl derivatives.

This compound serves as a precursor for the construction of a variety of selenium-containing heterocyclic systems. researchgate.net These methods often involve intramolecular cyclization reactions. For instance, five- and six-membered selenaheterocycles can be synthesized through silver-catalyzed C-Se bond-forming reactions of arylboronic acids with selenium powder. researchgate.net Mechanistic studies suggest that these transformations may proceed via a selenium-centered radical intermediate. researchgate.net The ability to construct these diverse heterocyclic scaffolds is crucial for the development of new compounds with potential applications in medicinal chemistry and materials science. researchgate.net

| Reaction Type | Catalyst/Reagent | Resulting Heterocycle | Potential Mechanism |

| Intramolecular Cyclization | Ag catalyst, Se powder | 5- and 6-membered selenaheterocycles | Selenium-centered radical |

| Bromide-catalyzed Selenylation | Bromide, Boronic acid, Se | 5-arylselenyluracils | Radical pathway |

While direct applications of this compound in asymmetric C-C bond formation are not extensively detailed in the provided search results, the broader context of asymmetric synthesis using boronic acids is well-established. Asymmetric carbon-carbon bond formation is a cornerstone of modern organic synthesis, enabling the creation of enantiomerically enriched molecules. libretexts.org Techniques such as asymmetric conjugate additions of organoboronic acids to nitroalkenes, catalyzed by rhodium complexes, are prominent examples. semanticscholar.org The principles of these methods could potentially be extended to this compound, allowing for the synthesis of chiral selenophene-containing compounds. The development of such methods would be a significant advancement, providing access to novel chiral ligands and materials. organic-chemistry.org

Integration into Organic Optoelectronic Materials

The unique properties of the selenophene ring, such as its lower aromaticity and increased polarizability compared to thiophene (B33073), make this compound an attractive component for organic optoelectronic materials. mdpi.com

Selenophene-containing compounds have been successfully integrated into organic light-emitting diodes (OLEDs). researchgate.net For example, iridium(III) complexes featuring a 2-(benzo[b]selenophen-2-yl)pyridine ligand have been synthesized and shown to exhibit deep-red phosphorescence with high photoluminescence quantum yields. researchgate.net These materials have been used to fabricate OLEDs with deep-red emission, demonstrating the potential of selenophene derivatives in creating highly efficient and color-saturated displays. researchgate.net The incorporation of selenium can influence the photophysical, thermal, and electrochemical properties of the emitter molecules. researchgate.net

| Device | Selenophene-Containing Component | Emission Color | Key Performance Metric |

| OLED | Iridium(III) complex with 2-(benzo[b]selenophen-2-yl)pyridine ligand | Deep-Red | High photoluminescence quantum yield (>31% in solid state) researchgate.net |

The introduction of selenophene into the molecular structure of OSC materials offers several advantages:

Reduced Optical Bandgap : Selenophene's lower aromaticity compared to thiophene leads to a narrower bandgap, allowing for enhanced light absorption. mdpi.com

Improved Intermolecular Interactions : The larger selenium atom can facilitate stronger intermolecular interactions, which can improve charge carrier mobility. cityu.edu.hk

Enhanced Quinoidal Character : The more electron-rich nature of selenophene can enhance the quinoidal character of the conjugated system, further contributing to a reduced bandgap. cityu.edu.hk

| Material Type | Effect of Selenophene Inclusion | Impact on OSC Performance |

| Donor Materials | Lower HOMO level, reduced bandgap | Increased light absorption, improved efficiency mdpi.com |

| Acceptor Materials | Lower LUMO level, reduced bandgap | Increased light absorption, improved efficiency mdpi.com |

Enhancement of Charge Transport and Light Emission Efficiency

The incorporation of the selenophene moiety, as present in this compound, into organic materials is a strategic approach to enhance charge transport and light emission efficiency. The unique electronic properties of the selenophene ring are central to these improvements. As a thiophene analogue, selenophene is more easily polarized due to the larger atomic radius of the selenium atom compared to sulfur. This increased polarizability can lead to stronger intermolecular interactions, which in turn can improve the stacking order of molecules in the solid state, a critical factor for efficient charge transport.

Furthermore, the introduction of selenium atoms has been shown to be conducive to improving charge mobility. Materials containing selenophene often exhibit a lower lowest unoccupied molecular orbital (LUMO) energy level, which can reduce the optical band gap. rsc.orgresearchgate.netcymitquimica.com This narrowing of the band gap is advantageous for light-emitting applications as it can be tuned to achieve desired emission wavelengths. The selenium atoms can also form non-covalent interactions with adjacent oxygen or sulfur atoms, further promoting a more ordered molecular packing in the active layer of devices, which is beneficial for both charge transport and light emission. rsc.orgresearchgate.netcymitquimica.com

Utilization in Organic Photovoltaics and Electronic Devices

This compound serves as a valuable building block for the synthesis of advanced materials used in organic photovoltaics (OPVs) and other electronic devices. The desirable electronic properties of its derivatives, such as a tunable band gap and enhanced charge mobility, make them prime candidates for active layer materials in solar cells.

The substitution of thiophene with selenophene in photovoltaic materials has been demonstrated as an effective strategy for enhancing device performance. Selenophene-containing materials can lead to a more favorable morphology for the bulk heterojunction, better light harvesting capabilities, and reduced charge recombination. rsc.org For instance, the replacement of sulfur with selenium in donor-acceptor copolymers can effectively reduce the optical bandgap and improve the mutual solubility of the donor and acceptor materials, ultimately leading to higher device efficiency. researchgate.netcymitquimica.com

Recent research has highlighted the success of this approach, with selenophene-substituted small molecule donors in binary all-small-molecule organic solar cells (ASM-OSCs) achieving remarkable power conversion efficiencies (PCEs). In one study, a device based on a selenophene-containing donor, L2, in conjunction with the acceptor Y6, reached a PCE of up to 15.8%. rsc.org Notably, these selenide-based devices maintained a high PCE of 14.3% even with an active layer thickness of up to 300 nm, which is a significant advantage for large-scale production methods like roll-to-roll printing. rsc.org

The table below summarizes the performance parameters of several organic solar cells incorporating selenophene-based materials, illustrating the impact of this class of compounds on photovoltaic efficiency.

| Donor Material | Acceptor Material | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (VOC) | Short-Circuit Current Density (JSC) | Fill Factor (FF) |

| L2 | Y6 | 15.8% | 0.83 V | 26.35 mA/cm² | 0.72 |

| L1 | Y6 | 14.6% | 0.83 V | 25.28 mA/cm² | 0.70 |

| PY2Se-Cl | - | 16.1% | 0.89 V | 24.5 mA/cm² | 0.74 |

| PY2Se-F | - | 15.6% | 0.89 V | 14.4 mA/cm² | 0.72 |

| PM6 | Y6Se | 16.02% | - | - | - |

| CTSe-IC based device | - | 11.59% | 0.925 V | 18.21 mA/cm² | 68.81% |

This table presents data for various selenophene-containing donor materials to highlight the performance enhancements achieved through the incorporation of selenophene moieties. mdpi.com

Role in Catalyst Design and Development

Organoboron Compounds as Catalysts in Organic Reactions

While organoboron compounds, including boronic acids, are most famously utilized as reagents in transition metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction, their role as catalysts themselves is an area of growing interest. The Lewis acidic nature of the boron center allows these compounds to activate substrates and facilitate a variety of organic transformations. The catalytic cycle often involves the interaction of the boronic acid with a substrate, followed by a chemical transformation and regeneration of the boronic acid catalyst.

However, the direct application of this compound as a catalyst in organic reactions is not extensively documented in the current scientific literature. The potential for such catalytic activity exists, stemming from the combined electronic effects of the electron-rich selenophene ring and the Lewis acidic boronic acid group. Future research may explore its utility in reactions where this unique combination of properties could be advantageous.

Ligand Design in Metal-Catalyzed Processes

The design of ligands is a cornerstone of homogeneous catalysis, as the ligand sphere around a metal center dictates its reactivity, selectivity, and stability. Organoselenium compounds have emerged as effective ligands in a range of metal-catalyzed reactions. researchgate.net The selenium atom, being a soft donor, can form stable complexes with various transition metals. The electronic properties of the ligand can be fine-tuned by the organic scaffold to which the selenium is attached.

Selenophene derivatives, in a broader context, have been employed as ligands in coordination chemistry. nih.gov The selenophene ring can influence the electronic environment of the metal center, thereby modulating its catalytic activity. While the use of this compound specifically for ligand design in metal-catalyzed processes is not a widely reported application, its structure presents interesting possibilities. The boronic acid group could serve as an anchoring point to a support or another part of a larger molecular architecture, while the selenophene ring coordinates to the metal center. This bifunctional nature could be exploited in the design of novel catalytic systems.

Emerging Applications in Polymer and Supramolecular Chemistry

Boronic Acid-Containing Polymers for Responsive Materials

Boronic acid-containing polymers are a significant class of "smart" or "responsive" materials. These polymers can exhibit changes in their physical or chemical properties in response to external stimuli, most notably pH and the presence of diols, such as sugars. researchgate.netnih.govsemanticscholar.orgrsc.orgrsc.org This responsiveness is due to the reversible formation of boronate esters between the boronic acid groups and the diol molecules. This interaction can lead to changes in solubility, swelling behavior of hydrogels, or self-assembly and disassembly of nanoparticles. researchgate.netnih.govsemanticscholar.orgrsc.orgrsc.org

While the field of boronic acid-responsive polymers is well-established, with a primary focus on phenylboronic acid derivatives, the synthesis and application of polymers derived specifically from this compound are not yet widely reported. The incorporation of the selenophene unit into a responsive polymer backbone could introduce additional functionalities, such as specific electronic or optical properties, which could be exploited in the development of novel sensors or responsive devices. The synthesis of such polymers would likely involve the polymerization of a vinyl- or other polymerizable-functionalized derivative of this compound.

Despite a comprehensive search of available scientific literature, no specific research articles, detailed findings, or data tables could be located regarding the application of This compound in the formation of supramolecular assemblies through boronate interactions.

The field of supramolecular chemistry extensively utilizes boronic acids for the construction of complex architectures. The reversible formation of boronate esters with diols is a cornerstone of this approach, enabling the synthesis of dynamic materials such as covalent organic frameworks (COFs), supramolecular polymers, and hydrogels. However, the existing body of research predominantly focuses on arylboronic acids, particularly phenylboronic acid and its derivatives.

While the synthesis and general properties of this compound are documented, its specific use as a building block for supramolecular structures based on boronate ester linkages does not appear to be reported in the accessible literature. Consequently, the detailed analysis and data-rich content required to populate the specified article section on "Supramolecular Assemblies Utilizing Boronate Interactions" for this particular compound cannot be provided at this time.

Further experimental research would be necessary to explore the potential of this compound in this advanced area of chemical and materials science. Such studies would need to investigate its reactivity with various diols, the stability of the resulting boronate esters, and the self-assembly behavior of these systems to characterize the formation and properties of any potential supramolecular structures.

Computational and Theoretical Studies on Selenophen 2 Ylboronic Acid

Molecular Modeling and Dynamics Simulations

Calculation of Energy Barriers for Rotational Processes

Computational studies, particularly those employing density functional theory (DFT), are instrumental in elucidating the conformational preferences and rotational energy barriers of heteroaromatic compounds. While direct computational studies on the rotational energy barriers of selenophen-2-ylboronic acid are not extensively documented in the reviewed literature, valuable insights can be drawn from analogous compounds such as 2-thienylboronic acid.